(+)-Eseroline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

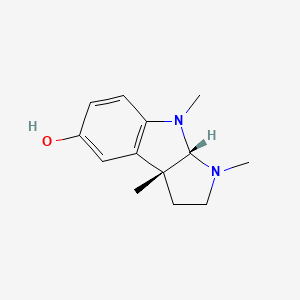

Structure

3D Structure

属性

CAS 编号 |

29347-15-7 |

|---|---|

分子式 |

C13H18N2O |

分子量 |

218.29 g/mol |

IUPAC 名称 |

(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |

InChI |

InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m0/s1 |

InChI 键 |

HKGWQUVGHPDEBZ-QWHCGFSZSA-N |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |

手性 SMILES |

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)O)C)C |

规范 SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |

同义词 |

eseroline eseroline monohydrochloride, (3aS-cis)-isomer eseroline, (+)- eseroline, (3aR-cis)-isome |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of (+)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eseroline, a fascinating alkaloid, holds a unique position in the history of pharmacology and drug discovery. Initially identified as the principal metabolite of the potent acetylcholinesterase inhibitor physostigmine, it has since been recognized for its own distinct and significant biological activities, most notably as an opioid receptor agonist. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and insights into its mechanism of action. The intricate history of its synthesis, pioneered by the brilliant Percy Julian, is a testament to the art and science of natural product chemistry. This document aims to consolidate the key scientific knowledge surrounding this compound, facilitating further research and exploration of its therapeutic potential.

Discovery and Historical Context

The story of this compound is inextricably linked to that of physostigmine , also known as eserine. Physostigmine, a toxic parasympathomimetic alkaloid, was first isolated in 1864 by Jobst and Hesse from the Calabar bean (Physostigma venenosum), the seed of a West African vine.[1][2] The Calabar bean had a notorious history as an ordeal poison in parts of West Africa.

Eseroline itself was first identified as the primary metabolite of physostigmine.[1][2] The hydrolysis of the carbamate group of physostigmine yields eseroline.[2] This metabolic conversion is a key aspect of physostigmine's pharmacology and toxicology. Early studies on the metabolism of physostigmine were crucial in identifying and characterizing eseroline, laying the groundwork for understanding its independent biological effects.[1] While initially considered an inactive metabolite, subsequent research revealed that eseroline possesses its own intriguing pharmacological profile.

A pivotal moment in the history of eseroline was the landmark total synthesis of physostigmine by Percy Lavon Julian and Josef Pikl in 1935.[3][4] This groundbreaking work, a significant achievement in natural product synthesis, utilized L-eseroline as a key intermediate.[2] The successful synthesis not only provided a synthetic route to physostigmine, which was in high demand for the treatment of glaucoma, but also made L-eseroline more accessible for scientific investigation.[3]

Chemical Synthesis of this compound

The total synthesis of physostigmine, and by extension this compound, by Percy Julian and his collaborator Josef Pikl stands as a classic in the field of organic chemistry. The synthesis was a multi-step process that required meticulous execution and a deep understanding of indole chemistry.

Experimental Protocol: The Julian Synthesis of L-Eseroline

The following protocol is a detailed description of the final steps in the synthesis of L-eseroline as reported by Julian and Pikl in their seminal 1935 publications in the Journal of the American Chemical Society.

Step 1: Synthesis of d,l-Eserethole

The synthesis of the key intermediate, d,l-eserethole, was a critical and challenging step. The following is a representative procedure based on the work of Julian and Pikl:

-

Materials: 5-ethoxy-1,3-dimethyl-3-(β-chloroethyl)-oxindole, sodium ethoxide, absolute ethanol.

-

Procedure: A solution of 5-ethoxy-1,3-dimethyl-3-(β-chloroethyl)-oxindole in absolute ethanol is treated with a solution of sodium ethoxide in absolute ethanol. The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ether). The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude d,l-eserethole.

-

Purification: The crude product is purified by distillation under high vacuum.

Step 2: Cleavage of the Ether to Yield l-Eseroline

The final step in the synthesis of l-eseroline involves the cleavage of the ethyl ether of l-eserethole.

-

Materials: l-eserethole, anhydrous aluminum chloride, dry benzene.

-

Procedure: To a solution of l-eserethole in dry benzene, anhydrous aluminum chloride is added portion-wise with stirring. The reaction mixture is then heated under reflux for a specified period. After the reaction is complete, the mixture is cooled and the complex is decomposed by the careful addition of ice and hydrochloric acid. The aqueous layer is separated and made alkaline with a suitable base (e.g., sodium hydroxide). The liberated l-eseroline is then extracted with an organic solvent.

-

Purification: The organic extracts are dried and the solvent is evaporated. The resulting crude l-eseroline can be purified by crystallization from a suitable solvent system.

Experimental Workflow for the Synthesis of L-Eseroline from L-Eserethole

Caption: A flowchart illustrating the key stages in the synthesis of L-Eseroline.

Pharmacological Properties and Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as both a reversible acetylcholinesterase inhibitor and an opioid receptor agonist.

Acetylcholinesterase Inhibition

While not as potent as its parent compound, physostigmine, eseroline is a competitive and reversible inhibitor of acetylcholinesterase (AChE).[5] This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in cholinergic effects.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Eseroline [5]

| Enzyme Source | Inhibitor | Ki (μM) |

| Electric Eel AChE | Eseroline | 0.15 ± 0.08 |

| Human RBC AChE | Eseroline | 0.22 ± 0.10 |

| Rat Brain AChE | Eseroline | 0.61 ± 0.12 |

| Horse Serum BuChE | Eseroline | 208 ± 42 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to determine the inhibitory activity of a compound against AChE is the Ellman's assay.

-

Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Materials: Acetylcholinesterase (from a suitable source, e.g., electric eel or human red blood cells), acetylthiocholine iodide (substrate), DTNB, phosphate buffer (pH 8.0), test compound (eseroline), and a microplate reader.

-

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the inhibitor in the phosphate buffer.

-

In a 96-well plate, add the enzyme solution and the inhibitor solution and incubate for a specific period.

-

Initiate the reaction by adding the substrate and DTNB solution.

-

Measure the change in absorbance at 412 nm over time.

-

The rate of reaction is proportional to the enzyme activity. The inhibitory constant (Ki) can be calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as the Dixon or Lineweaver-Burk plots.

-

Opioid Receptor Agonism

Perhaps the most significant pharmacological property of this compound is its activity as an opioid receptor agonist.[6] This activity is responsible for its analgesic (pain-relieving) effects.

Table 2: Opioid Receptor Binding Affinity of this compound (Representative Data)

| Receptor Subtype | Ligand | Ki (nM) |

| μ (mu) | This compound | Data not consistently available in literature |

| δ (delta) | This compound | Data not consistently available in literature |

| κ (kappa) | This compound | Data not consistently available in literature |

Signaling Pathways

As a μ-opioid receptor agonist, this compound is expected to initiate signaling through G-protein coupled receptor (GPCR) pathways. The classical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

G-Protein Signaling Pathway for μ-Opioid Agonists

Caption: Simplified diagram of the G-protein signaling cascade activated by μ-opioid agonists.

β-Arrestin Recruitment

In addition to G-protein signaling, GPCR activation can also lead to the recruitment of β-arrestin proteins. This can lead to receptor desensitization, internalization, and the initiation of separate signaling cascades. The extent to which an agonist activates G-protein signaling versus β-arrestin recruitment determines its "bias." The signaling bias of this compound has not been extensively characterized in publicly available literature.

Experimental Protocol: β-Arrestin Recruitment Assay

A common method to assess β-arrestin recruitment is the PathHunter® assay.

-

Principle: This is a cell-based enzyme fragment complementation assay. The μ-opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.

-

Materials: A cell line co-expressing the tagged μ-opioid receptor and β-arrestin, the test compound (this compound), a reference agonist (e.g., DAMGO), and a chemiluminescent substrate.

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Add various concentrations of the test compound or reference agonist.

-

Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

-

Add the chemiluminescent substrate and measure the light output using a luminometer.

-

The intensity of the signal is proportional to the extent of β-arrestin recruitment. Dose-response curves can be generated to determine the potency (EC50) and efficacy of the test compound.

-

Conclusion and Future Directions

This compound represents a remarkable molecule that has journeyed from being a mere metabolite of a historic poison to a compound of significant pharmacological interest in its own right. Its dual action as an acetylcholinesterase inhibitor and an opioid agonist presents both challenges and opportunities for drug development. The pioneering synthesis by Percy Julian not only conquered a formidable chemical challenge but also paved the way for further exploration of eseroline and its analogs.

Future research should focus on several key areas. A thorough characterization of the opioid receptor binding profile of this compound, including its affinities for the μ, δ, and κ receptors, is essential. Furthermore, a detailed investigation into its signaling bias is warranted to understand its potential for producing therapeutic effects with a reduced side-effect profile compared to traditional opioids. The development of novel synthetic routes to this compound and its derivatives could lead to the discovery of new chemical entities with improved pharmacological properties. As our understanding of the complexities of GPCR signaling continues to evolve, so too will the potential for harnessing the unique properties of molecules like this compound for the development of novel therapeutics.

References

- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physostigmine - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Engineered G protein coupled receptors reveal independent regulation of internalization, desensitization and acute signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of a Metabolite: A Technical Guide to (+)-Eseroline's Emergence from Physostigmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physostigmine, a well-known reversible acetylcholinesterase inhibitor, has a complex metabolic fate that gives rise to compounds with distinct pharmacological and toxicological profiles. Among these is (+)-eseroline, a metabolite formed through the hydrolysis of physostigmine.[1][2] Unlike its parent compound, which primarily exerts its effects through the cholinergic system, this compound displays a unique bioactivity, notably as a potent opioid agonist.[3] However, this pharmacological activity is coupled with significant neurotoxicity, a characteristic that complicates the therapeutic profile of physostigmine and warrants detailed investigation.[4] This technical guide provides an in-depth exploration of this compound as a metabolite of physostigmine, focusing on its metabolic pathway, analytical determination, and toxicological implications, supported by detailed experimental protocols and quantitative data.

Metabolic Pathway of Physostigmine to this compound

The primary metabolic transformation of physostigmine to this compound is through hydrolysis of the carbamate ester bond.[2][3] This reaction is catalyzed by cholinesterases, particularly butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are abundant in the plasma and liver.[5][6] The liver plays a major role in the metabolism of physostigmine.[7]

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Distribution and pharmacokinetics of physostigmine in rat after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of (+)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eseroline is a pyrrolo[2,3-b]indole alkaloid that has garnered significant interest in the scientific community due to its potent activity as a µ-opioid receptor agonist. As a metabolite of the acetylcholinesterase inhibitor physostigmine, this compound presents a unique pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on providing detailed information for researchers in the fields of medicinal chemistry and drug development. This document includes a summary of its quantitative data, a detailed description of a synthetic pathway, and visualizations of its synthesis and mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol, is a tricyclic compound featuring a fused pyrrolo-indole core. The presence of two stereocenters at the ring junction gives rise to enantiomers, with the (+) designation referring to its dextrorotatory optical activity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molar Mass | 218.30 g/mol |

| CAS Number | 469-22-7 (for the racemate or unspecified stereochemistry) |

| ChEBI ID | CHEBI:48845 |

| PubChem CID | 119198 |

Physicochemical Properties

| Property | Value |

| Melting Point | Data for the (+) enantiomer is not specified in the searched literature. |

| Specific Rotation ([α]D) | Data for the (+) enantiomer is not specified in the searched literature. |

| ¹H NMR | Specific assignments for the (+) enantiomer are not detailed in the searched literature. |

| ¹³C NMR | Specific assignments for the (+) enantiomer are not detailed in the searched literature. |

| Mass Spectrometry | Precursor: 219.1492 m/z; Fragments: 176.1, 175.1, 162.1 m/z (IT/ion trap) |

| Infrared Spectroscopy | Data for the (+) enantiomer is not specified in the searched literature. |

Synthesis of this compound

One plausible approach to an enantioselective synthesis would involve the use of a chiral catalyst or auxiliary to establish the stereocenters at the C3a and C8b positions of the hexahydropyrrolo[2,3-b]indole skeleton. For instance, asymmetric Heck cyclization has been employed in the synthesis of the enantiomer, (-)-physostigmine.

Alternatively, chiral resolution of racemic eseroline or a late-stage intermediate can be employed. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the desired enantiomer.

Representative Synthetic Pathway (for Racemic or (-)-Eseroline)

The following diagram illustrates a known synthetic route to the eseroline core, which, if initiated with achiral starting materials, would yield a racemic mixture. To obtain this compound, a chiral resolution step would be necessary.

Detailed Experimental Protocols

Detailed, step-by-step experimental procedures for the enantioselective synthesis of this compound are not available in the reviewed literature. The following represents a generalized protocol for the key transformations in the synthesis of the racemic eseroline core, based on analogous reactions in the synthesis of related alkaloids. Researchers should optimize these conditions for their specific needs.

Step 1: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile

-

Reactants: 5-Ethoxy-1,3-dimethyloxindole, Chloroacetonitrile, a suitable base (e.g., Sodium ethoxide).

-

Solvent: Anhydrous ethanol.

-

Procedure: To a solution of 5-ethoxy-1,3-dimethyloxindole in anhydrous ethanol, a solution of sodium ethoxide is added, followed by the dropwise addition of chloroacetonitrile. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amine

-

Reactant: 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile.

-

Reagent: A suitable reducing agent (e.g., Lithium aluminum hydride or catalytic hydrogenation with a catalyst like Raney nickel).

-

Solvent: Anhydrous tetrahydrofuran (for LiAlH₄) or ethanol (for catalytic hydrogenation).

-

Procedure: The nitrile intermediate is dissolved in the appropriate solvent and treated with the reducing agent. For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere at elevated pressure. The reaction is monitored by TLC. After completion, the reaction is carefully quenched, and the product is worked up accordingly. The crude amine is purified by column chromatography or distillation.

Step 3: Synthesis of (±)-Eserethole (Intramolecular Reductive Amination)

-

Reactant: 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine (obtained after monomethylation of the primary amine).

-

Reagent: A reducing agent suitable for reductive amination (e.g., Sodium cyanoborohydride).

-

Solvent: A suitable protic solvent like methanol or ethanol.

-

Procedure: The methylated amine is dissolved in the solvent, and the pH is adjusted to be slightly acidic. Sodium cyanoborohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched, and the product is extracted, washed, dried, and purified.

Step 4: Synthesis of (±)-Eseroline (Ether Cleavage)

-

Reactant: (±)-Eserethole.

-

Reagent: A reagent for cleaving aryl ethyl ethers (e.g., Boron tribromide or hydrobromic acid).

-

Solvent: Anhydrous dichloromethane (for BBr₃).

-

Procedure: (±)-Eserethole is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The ether-cleaving agent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is carefully worked up to isolate the phenolic product, (±)-eseroline.

Step 5: Chiral Resolution of (±)-Eseroline

-

Reactant: (±)-Eseroline.

-

Resolving Agent: An enantiomerically pure chiral acid (e.g., (+)-tartaric acid or a derivative).

-

Solvent: A solvent system that allows for the differential crystallization of the diastereomeric salts.

-

Procedure: (±)-Eseroline and the chiral resolving agent are dissolved in the chosen solvent, often with gentle heating. The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts. The crystals are collected by filtration. This process may need to be repeated to achieve high diastereomeric purity. The resolved salt is then treated with a base to liberate the enantiomerically pure this compound.

Biological Activity and Signaling Pathway

This compound is a potent agonist of the µ-opioid receptor, which is a member of the G-protein coupled receptor (GPCR) family. Its analgesic effects are mediated through the activation of this receptor. The binding of this compound to the µ-opioid receptor initiates a cascade of intracellular signaling events.

µ-Opioid Receptor Signaling Pathway

The activation of the µ-opioid receptor by an agonist like this compound leads to the coupling and activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.

The primary downstream effects include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

These signaling events collectively lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters involved in pain signaling.

Conclusion

This compound remains a molecule of significant interest for its potent opioid receptor agonism. While its chemical synthesis has been explored, particularly in the context of its enantiomer and related alkaloids, a detailed and publicly available enantioselective synthesis of the (+) enantiomer is an area ripe for further research and publication. The elucidation of its precise physicochemical and spectroscopic properties will be crucial for its further development as a pharmacological tool or therapeutic lead. Its mechanism of action through the well-characterized µ-opioid receptor signaling pathway provides a solid foundation for understanding its physiological effects. This guide serves as a comprehensive resource for researchers, summarizing the current knowledge and highlighting the areas where further investigation is warranted.

An In-depth Technical Guide to (+)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eseroline is a compound of significant interest in pharmacology due to its dual action as a µ-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.[1] It is a metabolite of the naturally occurring alkaloid physostigmine.[1] Unlike its parent compound, the primary pharmacological effects of this compound are mediated through the opioid system, producing potent analgesic effects.[1][2] This guide provides a comprehensive overview of the chemical properties, pharmacological actions, and relevant experimental data for this compound.

Chemical Identity

The chemical identity of this compound is defined by its specific stereochemistry, which is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | (3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[3] |

| CAS Number | 29347-15-7[3] |

| Molecular Formula | C₁₃H₁₈N₂O[3] |

| Molar Mass | 218.29 g/mol [3] |

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its interaction with both the opioid and cholinergic systems.

Opioid Receptor Agonism

The primary mechanism of action for the analgesic effects of this compound is its agonist activity at the µ-opioid receptor.[1] This interaction is responsible for its potent antinociceptive properties, which have been reported to be stronger than those of morphine in some studies.[2] The analgesic effects are reversible by the opioid antagonist naloxone, confirming its action through opioid receptors.

Acetylcholinesterase Inhibition

This compound is a weak and reversible inhibitor of acetylcholinesterase (AChE).[1] Its inhibitory action is significantly less potent and of shorter duration compared to its parent compound, physostigmine.[1] The Ki values for AChE inhibition from various sources are presented in the table below.

| Enzyme Source | Ki (μM) |

| Electric Eel AChE | 0.15 ± 0.08[4] |

| Human RBC AChE | 0.22 ± 0.10[4] |

| Rat Brain AChE | 0.61 ± 0.12[4] |

| Horse Serum BuChE | 208 ± 42[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are crucial for reproducible research.

Synthesis of (-)-Eseroline (Illustrative)

Synthesis of (-)-Eseroline from Phenacetin:

-

N-methylation: Phenacetin is alkylated with dimethyl sulfate to yield N-methylphenetidine.

-

Amide Formation: Treatment with 2-bromopropanoyl bromide gives 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide.

-

Cyclization: Reaction with aluminum trichloride results in the formation of 1,3-dimethyl-5-hydroxyoxindole.

-

Etherification: Alkylation with diethyl sulfate yields 5-ethoxy-1,3-dimethylindolin-2-one.

-

Cyanomethylation: Base-catalyzed reaction with chloroacetonitrile affords 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile.

-

Reduction of Nitrile: Catalytic hydrogenation of the nitrile group yields the corresponding primary amine.

-

N-methylation: Mono-methylation of the primary amine is performed.

-

Reductive Amination: Intramolecular reductive amination leads to the formation of eserethole.

-

Ether Cleavage: Cleavage of the ethyl ether protecting group yields (-)-eseroline.[1]

In Vivo Analgesic Activity Assessment (Hot-Plate Test)

The hot-plate test is a common method to evaluate the analgesic efficacy of compounds in animal models.

-

Apparatus: A commercially available hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Animals: Mice or rats are used and acclimated to the testing room before the experiment.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

-

Drug Administration: this compound or a vehicle control is administered to the animals via a specified route (e.g., subcutaneous or intraperitoneal injection).

-

Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, the dose that produces 50% of the maximum effect, can then be determined.

Signaling Pathway

As a µ-opioid receptor agonist, this compound initiates a signaling cascade through a G-protein coupled receptor (GPCR) mechanism. The µ-opioid receptor is coupled to an inhibitory G-protein (Gi/o).

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Conclusion

This compound is a fascinating molecule with a dual pharmacological profile that makes it a valuable tool for research in pain and neuropharmacology. Its potent µ-opioid receptor-mediated analgesia, combined with its weak and reversible acetylcholinesterase inhibition, distinguishes it from its parent compound, physostigmine. Further research into its specific binding affinities, detailed in vivo efficacy, and safety profile will be essential to fully understand its therapeutic potential.

References

- 1. Eseroline - Wikipedia [en.wikipedia.org]

- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H18N2O | CID 5748694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (+)-Eseroline

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes available data, outlines detailed experimental methodologies, and presents visual representations of key biological pathways associated with this compound.

Introduction

This compound is a pyrroloindole alkaloid and a significant metabolite of the acetylcholinesterase inhibitor physostigmine.[1][2][3] Unlike its parent compound, this compound exhibits weak and reversible acetylcholinesterase inhibition.[3] Its primary pharmacological significance lies in its action as a potent opioid agonist, with effects mediated through the µ-opioid receptor.[2][4] This activity confers upon it notable analgesic properties.[4] However, its therapeutic potential is curtailed by significant side effects, including respiratory depression and neurotoxicity.[2] Research has indicated that eseroline induces neuronal cell death through a mechanism involving the depletion of cellular ATP.[1][5]

Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3aR,8aS)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol | |

| Molecular Formula | C₁₃H₁₈N₂O | [2][6] |

| Molar Mass | 218.300 g·mol⁻¹ | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, were not found in the conducted literature search. While mass spectrometry data (MS-MS and LC-MS) is available on public databases like PubChem, providing fragmentation patterns, the core NMR and IR characterization data remains elusive.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for alkaloids and organic compounds and can be adapted for specific laboratory conditions.

Determination of Melting Point

This protocol describes the determination of the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Mortar and pestle (if sample is not powdered)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.

-

Accurate Determination: For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Replicate Measurements: Perform at least two more measurements with fresh samples to ensure the reproducibility of the result.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of an alkaloid like this compound using potentiometric titration.

Materials:

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound sample

-

Deionized water

-

Methanol or another suitable co-solvent (if the sample is not readily soluble in water)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent system.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in the path of the stir bar.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Begin the titration by adding small, precise increments of the standardized HCl or NaOH solution from the burette. Since this compound is a basic alkaloid, titration would typically be performed with a standardized acid.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Add smaller increments of titrant near the equivalence point where the pH changes most rapidly.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated and unprotonated forms of the analyte are equal.

-

Determination of Solubility

This protocol describes a standard shake-flask method to determine the solubility of this compound in various solvents.

Materials:

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

This compound sample

-

Various solvents (e.g., water, ethanol, methanol, DMSO, chloroform)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Concentration Determination: Analyze the diluted solution to determine the concentration of this compound.

-

Solubility Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

Signaling Pathways and Visualizations

This compound exerts its primary biological effects through its interaction with the µ-opioid receptor and by inducing neuronal cell death via ATP depletion.

µ-Opioid Receptor Signaling Pathway

As a µ-opioid receptor agonist, this compound mimics the action of endogenous opioids like endorphins.[7][8] The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] This signaling pathway ultimately results in the modulation of ion channel activity, leading to neuronal hyperpolarization and reduced neuronal excitability, which is the basis for its analgesic effects.[9] The receptor's activity is terminated by phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which leads to receptor internalization.[9]

Eseroline-Induced Neuronal ATP Depletion

Studies have shown that eseroline induces neuronal cell death, and this toxicity is associated with a significant loss of cellular ATP.[1][5] The precise molecular mechanism by which this compound leads to ATP depletion is not fully elucidated in the available literature. However, it is proposed that this energy depletion is a key event preceding cell death. The process involves a time- and dose-dependent leakage of lactate dehydrogenase (LDH) and release of adenine nucleotides from neuronal cells.[1] The loss of ATP likely disrupts essential cellular functions, leading to a cascade of events culminating in neuronal demise.

Conclusion

This compound is a pharmacologically active metabolite of physostigmine with a distinct profile as a µ-opioid receptor agonist. While its basic chemical identity is established, this technical guide highlights a significant gap in the publicly available experimental data regarding its specific physical constants and comprehensive spectroscopic characterization. The provided experimental protocols offer a framework for researchers to determine these missing values. The visualization of its primary signaling pathway and proposed mechanism of neurotoxicity provides a foundation for further investigation into its biological effects. Future research should focus on the full experimental characterization of this compound to better understand its structure-activity relationship and toxicological profile, which is essential for any potential therapeutic development.

References

- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eseroline - Wikipedia [en.wikipedia.org]

- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]

- 6. Eseroline | C13H18N2O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How does Narcan work? [dornsife.usc.edu]

- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

(+)-Eseroline: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits a distinct and complex pharmacological profile. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its dual activity as a μ-opioid receptor agonist and a reversible acetylcholinesterase inhibitor. Furthermore, this guide delves into the compound's dose-dependent neurotoxic effects. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to offer a thorough understanding for research and drug development applications.

Core Mechanisms of Action

This compound's primary pharmacological activities stem from its interaction with two distinct molecular targets:

-

Reversible Acetylcholinesterase (AChE) Inhibition: Unlike its parent compound, physostigmine, which is a potent and long-acting acetylcholinesterase inhibitor, this compound exhibits weak and easily reversible inhibition of AChE.[1][5] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which can contribute to its overall pharmacological profile. The inhibitory action is rapid, developing in less than 15 seconds, and is also quickly reversible upon dilution.[5]

-

Neurotoxicity: At higher concentrations, this compound has been shown to induce neuronal cell death.[6][7] This toxicity is associated with a significant depletion of intracellular ATP, suggesting a mechanism involving metabolic disruption.[6][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the key pharmacological activities of this compound.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Enzyme Type | Inhibitor Constant (Ki) | Reference |

| Electric Eel | AChE | 0.15 ± 0.08 μM | [5] |

| Human Red Blood Cells | AChE | 0.22 ± 0.10 μM | [5] |

| Rat Brain | AChE | 0.61 ± 0.12 μM | [5] |

| Horse Serum | BuChE | 208 ± 42 μM | [5] |

Table 2: Opioid Receptor Activity

| Assay | Preparation | Parameter | Value | Reference |

| Inhibition of Electrically-Evoked Contractions | Guinea-Pig Ileum | Inhibitory Concentration Range | 0.2 - 15 μM | [5] |

Signaling Pathways

μ-Opioid Receptor Signaling

As a μ-opioid receptor agonist, this compound initiates a G-protein coupled receptor (GPCR) signaling cascade. The μ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).

Caption: μ-Opioid Receptor Signaling Pathway of this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the activity of AChE using the Ellman method. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the formation of which is monitored spectrophotometrically at 412 nm.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and various concentrations of this compound.

-

Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the concentration of this compound that causes 50% inhibition (IC50) and subsequently calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Guinea Pig Ileum and Mouse Vas Deferens Assays

Principle: These are classic isolated tissue bioassays used to assess the opioid activity of compounds. Opioid agonists inhibit the electrically-induced contractions of these smooth muscle preparations.

Methodology:

-

Isolate the longitudinal muscle strip of the guinea pig ileum or the vas deferens from a mouse.

-

Suspend the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Apply electrical field stimulation to induce regular twitch contractions of the tissue.

-

Record the contractions using an isometric force transducer.

-

After a stable baseline of contractions is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measure the inhibition of the twitch response at each concentration.

-

To confirm opioid receptor mediation, test the ability of an opioid antagonist like naloxone to reverse the inhibitory effect of this compound.

Cytotoxicity Assays (LDH and ATP Measurement)

Principle: These assays are used to evaluate the neurotoxic effects of this compound on neuronal cell cultures. The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. The ATP assay quantifies the amount of intracellular ATP, a marker of cell viability and metabolic activity.

Methodology for LDH Assay:

-

Culture neuronal cells (e.g., neuroblastoma cell lines) in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to control cells (untreated) and cells treated with a lysis buffer (maximum LDH release).

Methodology for ATP Assay:

-

Culture neuronal cells as described for the LDH assay.

-

Treat the cells with this compound.

-

Use a commercial ATP bioluminescence assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components (luciferase, luciferin) for the light-producing reaction.

-

Measure the luminescence using a luminometer.

-

The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.

Caption: Workflow for Cytotoxicity Assessment of this compound.

Conclusion

This compound presents a multifaceted pharmacological profile characterized by its potent μ-opioid receptor agonism, weak and reversible acetylcholinesterase inhibition, and dose-dependent neurotoxicity. This dual action on the opioid and cholinergic systems makes it a compound of significant interest for further investigation. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals exploring the therapeutic potential and toxicological limitations of this compound and its analogs. Future research should focus on elucidating the precise binding kinetics at the μ-opioid receptor and further exploring the molecular mechanisms underlying its neurotoxic effects to better understand its overall risk-benefit profile.

References

- 1. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Opiatelike actions of eseroline, an eserine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dual Agonist and Inhibitor: A Technical Examination of (+)-Eseroline's Bifunctional Activity

For Immediate Release

This technical guide provides an in-depth analysis of the dual pharmacological activities of (+)-Eseroline, a molecule exhibiting both opioid receptor agonism and cholinesterase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Introduction

This compound is the dextrorotatory enantiomer of eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine. While its parent compound, physostigmine, is primarily known for its potent and reversible inhibition of acetylcholinesterase (AChE), eseroline and its enantiomers have demonstrated a more complex pharmacological profile. This guide focuses on the dual nature of this compound, exploring its interactions with both the cholinergic and opioid systems. A critical point of consideration is the stereoselectivity of its opioid activity, with some studies indicating that while both enantiomers of eseroline bind to opioid receptors with similar affinity, the in vivo analgesic effects are primarily attributed to the (-)-eseroline enantiomer.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of eseroline with its molecular targets. It is important to note that much of the existing literature on the opioid activity of eseroline does not distinguish between the enantiomers or focuses on the racemic mixture or the levorotatory enantiomer, (-)-eseroline.

Table 1: Opioid Receptor Binding Affinity of Eseroline

| Ligand | Receptor | Tissue Source | Radioligand | Kd (µM) | Citation |

| Eseroline (enantiomers) | Opiate Receptors | Rat Brain Membranes | [3H]Naloxone | 0.7 | [1] |

Table 2: Cholinesterase Inhibitory Activity of Eseroline

| Ligand | Enzyme | Source | Ki (µM) | Inhibition Type | Citation |

| Eseroline | Acetylcholinesterase (AChE) | Electric Eel | 0.15 ± 0.08 | Competitive | [2] |

| Eseroline | Acetylcholinesterase (AChE) | Human Red Blood Cells | 0.22 ± 0.10 | Competitive | [2] |

| Eseroline | Acetylcholinesterase (AChE) | Rat Brain | 0.61 ± 0.12 | Competitive | [2] |

| Eseroline | Butyrylcholinesterase (BuChE) | Horse Serum | 208 ± 42 | Weak | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays cited in the characterization of this compound.

Opioid Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to opioid receptors.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for opioid receptors.

Materials:

-

Rat brain membranes (or cell lines expressing specific opioid receptor subtypes)

-

Radioligand (e.g., [3H]Naloxone for general opiate receptor binding, or more specific radioligands like [3H]DAMGO for µ, [3H]DPDPE for δ, and [3H]U69,593 for κ receptors)

-

This compound stock solution

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For saturation binding to determine Kd, varying concentrations of the radioligand are used.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled opioid ligand) from total binding. For competitive binding assays, calculate the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation. For saturation binding, perform Scatchard analysis to determine the Kd and Bmax.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the widely used Ellman's method for measuring acetylcholinesterase activity and its inhibition.

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human red blood cells)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and this compound in the appropriate buffer.

-

Assay Setup: In a cuvette or a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Incubation: Add varying concentrations of this compound to the assay mixture and pre-incubate for a specific period to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATCI.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be determined using the Michaelis-Menten and Lineweaver-Burk plots in the presence of different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the dual activity of this compound.

Caption: Opioid Receptor Signaling Pathway of this compound.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflows for Characterizing this compound.

Conclusion

This compound presents a fascinating case of a molecule with dual pharmacological activities. The available data confirm its potent, competitive, and reversible inhibition of acetylcholinesterase. Its interaction with opioid receptors is less clearly defined, particularly for the (+) enantiomer. While binding studies suggest an affinity for opiate receptors, in vivo studies indicate a lack of analgesic effect for this compound, suggesting a significant stereoselectivity in its functional opioid activity. Further research is required to fully elucidate the specific binding affinities and functional activities of this compound at the different opioid receptor subtypes to better understand its potential as a pharmacological tool or therapeutic agent. This guide provides a foundational overview for professionals engaged in the exploration of such multi-target ligands.

References

- 1. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology and Toxicology of (+)-Eseroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.[1][2] Unlike its parent compound, this compound exhibits a distinct pharmacological profile characterized by μ-opioid receptor agonism and weak, reversible acetylcholinesterase inhibition.[1][3][4] However, its potential therapeutic applications are hindered by significant neurotoxicity.[1][2][3] This document provides a comprehensive technical overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways to support further research and drug development efforts. A notable aspect of eseroline's pharmacology is its stereoselectivity; the (-)-enantiomer is reported to be a potent analgesic in vivo, whereas the (+)-enantiomer shows a lack of analgesic effects in vivo.[5]

Pharmacology

This compound's primary pharmacological actions are mediated through its interaction with the μ-opioid receptor and, to a lesser extent, its inhibition of acetylcholinesterase.

Opioid Receptor Agonism

This compound acts as an agonist at μ-opioid receptors.[1][3] While both enantiomers of eseroline bind to opiate receptors with equal affinity, in vivo studies have demonstrated that only (-)-eseroline possesses potent narcotic agonist activity, comparable to morphine.[5] In contrast, this compound does not exhibit analgesic effects in vivo.[5] In vitro, both enantiomers have been shown to inhibit adenylate cyclase.[5] The analgesic action of eseroline (unspecified stereoisomer) is reported to be more potent than morphine in some studies and is antagonized by the opioid antagonist naloxone.[6] Furthermore, eseroline has been observed to release 5-hydroxytryptamine (serotonin) from the cat brain cortex, a characteristic it shares with morphine and physostigmine.[6]

Acetylcholinesterase Inhibition

In contrast to its parent compound physostigmine, this compound is a weak and reversible inhibitor of acetylcholinesterase (AChE).[1][3][4] Its inhibitory action is rapid, developing in less than 15 seconds, and is also quickly reversible.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of eseroline.

| Parameter | Target | Species/Tissue | Value | Reference |

| Ki | Acetylcholinesterase (AChE) | Electric Eel | 0.15 ± 0.08 µM | [4] |

| Human Red Blood Cells | 0.22 ± 0.10 µM | [4] | ||

| Rat Brain | 0.61 ± 0.12 µM | [4] | ||

| Ki | Butyrylcholinesterase (BuChE) | Horse Serum | 208 ± 42 µM | [4] |

Toxicology

The primary toxicological concern associated with this compound is its neurotoxicity.[1][2][3]

Neurotoxicity

Eseroline has been demonstrated to be more toxic to neuronal cells than its parent compound, physostigmine.[7] The mechanism of this neurotoxicity involves the depletion of cellular ATP, leading to neuronal cell death.[7][8] This is evidenced by a dose- and time-dependent leakage of lactate dehydrogenase (LDH) and the release of adenine nucleotides from neuronal cells upon exposure to eseroline.[7]

Other Adverse Effects

Due to its opioid agonist activity, eseroline's use is associated with side effects such as respiratory depression.[1][3]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the cytotoxicity of eseroline.

| Cell Line | Assay | Effect | Concentration | Time | Reference |

| NG-108-15 | Adenine Nucleotide Release | 50% Release | 40 - 75 µM | 24h | [7] |

| LDH Leakage | 50% Leakage | 40 - 75 µM | 24h | [7] | |

| N1E-115 | Adenine Nucleotide Release | 50% Release | 40 - 75 µM | 24h | [7] |

| LDH Leakage | 50% Leakage | 40 - 75 µM | 24h | [7] | |

| C6 | Adenine Nucleotide Release | 50% Release | 80 - 120 µM | 24h | [7] |

| LDH Leakage | 50% Leakage | 80 - 120 µM | 24h | [7] | |

| ARL-15 | Adenine Nucleotide Release | 50% Release | 80 - 120 µM | 24h | [7] |

| LDH Leakage | 50% Leakage | 80 - 120 µM | 24h | [7] | |

| N1E-115 | ATP Loss | >50% Loss | 0.3 mM | 1h | [7] |

Signaling Pathways

µ-Opioid Receptor Signaling

As a µ-opioid receptor agonist, this compound is expected to activate downstream signaling pathways typical for this receptor class. This includes the canonical G-protein signaling cascade and the β-arrestin pathway, which is involved in receptor desensitization and internalization.

References

- 1. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physostigmine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of (+)-Eseroline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eseroline is a fascinating molecule that has been the subject of early pharmacological studies due to its structural relationship to physostigmine, a well-known acetylcholinesterase inhibitor. While initial interest stemmed from its potential cholinergic activities, subsequent research revealed a more complex pharmacological profile, notably its interaction with the opioid system. This technical guide provides an in-depth analysis of the early foundational studies that characterized the biological activities of eseroline, with a particular focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

A critical finding from early research is the stereospecific nature of eseroline's in vivo analgesic activity. While both enantiomers, this compound and (-)-Eseroline, exhibit equal affinity for opiate receptors and demonstrate opioid agonist properties in vitro by inhibiting adenylate cyclase, only (-)-Eseroline produces potent narcotic agonist effects in vivo, comparable to morphine.[1] Conversely, this compound has been reported to be devoid of analgesic effects in living organisms.[1] Therefore, this whitepaper, while addressing the topic of this compound, will primarily present data pertaining to racemic eseroline or the active (-)-enantiomer where specified, as this reflects the scientifically accurate understanding of its biological activity.

Data Presentation

The following tables summarize the key quantitative data from early studies on eseroline's biological activity, focusing on its dual interaction with the cholinergic and opioid systems.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Eseroline

| Enzyme Source | Enzyme Type | Ki (μM) | Reference |

| Electric Eel | AChE | 0.15 ± 0.08 | [2] |

| Human Red Blood Cells | AChE | 0.22 ± 0.10 | [2] |

| Rat Brain | AChE | 0.61 ± 0.12 | [2] |

| Horse Serum | BuChE | 208 ± 42 | [2] |

Table 2: In Vitro Opioid Activity of Eseroline

| Preparation | Effect | Concentration Range | Reference |

| Electrically Stimulated Guinea Pig Ileum (longitudinal muscle strip) | Inhibition of contractions | 0.2 - 15 μM | [2] |

| Electrically Stimulated Mouse Vas Deferens | Inhibition of twitches | Not specified | [3] |

| Rat Brain Membranes | Opiate Receptor Binding | Equal affinity for (+) and (-) enantiomers | [1] |

| Rat Brain Membranes | Inhibition of Adenylate Cyclase | Opiate agonist properties for both enantiomers | [1] |

Table 3: In Vivo Analgesic Activity of Eseroline

| Animal Model | Test | Eseroline Enantiomer | Analgesic Effect | Comparison to Morphine | Reference |

| Cats and Rodents | Not specified | Not specified | Potent antinociceptive agent | Stronger than morphine | [3] |

| Not specified | Not specified | (-)-Eseroline | Potent narcotic agonist activity | Similar to morphine | [1] |

| Not specified | Not specified | This compound | No analgesic effects | - | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of eseroline on acetylcholinesterase (AChE) was determined using preparations from various sources, including electric eel, human red blood cells, and rat brain. The assay typically involves the following steps:

-

Enzyme Preparation : Homogenates of the respective tissues are prepared to obtain a source of AChE.

-

Incubation : The enzyme preparation is pre-incubated with various concentrations of eseroline for a short duration (e.g., less than 15 seconds, as the inhibition is rapid and reversible).

-

Substrate Addition : The substrate, typically acetylcholine or a synthetic analog like acetylthiocholine, is added to initiate the enzymatic reaction.

-

Measurement of Activity : The rate of substrate hydrolysis is measured, often spectrophotometrically by detecting the production of a colored product.

-

Data Analysis : The inhibitor constant (Ki) is calculated by analyzing the effect of different eseroline concentrations on the enzyme kinetics, often using Lineweaver-Burk or Dixon plots.

Isolated Guinea Pig Ileum Assay

This ex vivo preparation is a classic method for studying the effects of drugs on intestinal smooth muscle contraction, which is modulated by both cholinergic and opioid pathways.

-

Tissue Preparation : A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with oxygen.

-

Stimulation : The ileal smooth muscle is stimulated electrically to induce twitch contractions, which are primarily mediated by the release of acetylcholine from enteric neurons.

-

Drug Administration : Eseroline is added to the organ bath at varying concentrations.

-

Measurement of Contraction : The amplitude of the twitch contractions is recorded using an isotonic transducer.

-

Data Analysis : The inhibitory effect of eseroline on the electrically evoked contractions is quantified to determine its potency. The opioid nature of this inhibition can be confirmed by attempting to reverse the effect with an opioid antagonist like naloxone.

Mouse Hot Plate Test

The hot plate test is a common in vivo model for assessing the analgesic efficacy of centrally acting drugs.

-

Apparatus : A metal plate is maintained at a constant temperature, typically between 50-55°C. A transparent cylinder is often placed on the plate to confine the mouse.

-

Animal Acclimation : Mice are allowed to acclimate to the testing room before the experiment.

-

Baseline Latency : Each mouse is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration : Eseroline (or a control substance) is administered to the mice, typically via subcutaneous or intraperitoneal injection.

-

Post-Drug Latency : At various time points after drug administration, the mice are again placed on the hot plate, and their response latencies are measured.

-

Data Analysis : An increase in the response latency compared to the baseline or a vehicle-treated control group indicates an analgesic effect.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows related to the biological activity of eseroline.

Caption: Dual pharmacological action of eseroline on the cholinergic and opioid systems.

Caption: Experimental workflow for the mouse hot plate test to assess analgesic activity.

Caption: Simplified signaling pathway following the activation of μ-opioid receptors by (-)-eseroline.

References

- 1. Comparison of (-)-eseroline with this compound and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of (+)-Eseroline for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis and purification of (+)-eseroline, a compound of significant interest in pharmacological research due to its dual activity as a mu (µ)-opioid receptor agonist and an acetylcholinesterase (AChE) inhibitor.[1] This document outlines an enantioselective synthetic route to obtain the desired (+)-enantiomer, along with comprehensive purification protocols using High-Performance Liquid Chromatography (HPLC) and crystallization. Furthermore, it includes diagrams of the key signaling pathways influenced by this compound to provide a deeper understanding of its mechanism of action for research applications.

Introduction

Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.[2] Unlike its parent compound, eseroline exhibits potent analgesic effects mediated through the µ-opioid receptor, while also functioning as a reversible inhibitor of acetylcholinesterase.[1][3] This dual functionality makes it a valuable tool for studying the interplay between the cholinergic and opioid systems. The stereochemistry of eseroline is crucial, as different enantiomers can exhibit varied biological activities. These notes focus specifically on the synthesis and purification of the (+)-enantiomer of eseroline.

Enantioselective Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is a representative enantioselective synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocol

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction times, and reagent quantities, should be optimized based on laboratory-specific equipment and reagent purity.

Step 1: Asymmetric Alkylation of a Prochiral Oxindole

-

To a solution of a suitable prochiral N-methyl-5-methoxyoxindole in an aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a chiral catalyst (e.g., a chiral phosphine ligand complexed with a metal salt) at low temperature (e.g., -78 °C).

-

Slowly add an alkylating agent (e.g., methyl iodide).

-

Allow the reaction to stir for a specified time until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with a suitable quenching agent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reductive Cyclization

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

-

Add a reducing agent (e.g., sodium borohydride) in portions at 0 °C.

-

Acidify the reaction mixture to induce cyclization.

-

Neutralize the solution and extract the product.

Step 3: Reduction of the Amide

-

Treat the cyclized product with a strong reducing agent (e.g., lithium aluminum hydride) in an ethereal solvent (e.g., THF) under reflux.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

Step 4: Demethylation

-

Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane).

-

Add a demethylating agent (e.g., boron tribromide) at low temperature.

-

Stir the reaction until completion and then quench with methanol.

-

Neutralize the reaction and extract the crude this compound.

Summary of Synthetic Data (Representative)

| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Purity (by HPLC, %) |

| 1 | Asymmetric Alkylation | Chiral Catalyst, MeI | THF | 85-95 | >98 (diastereomeric excess) |

| 2 | Reductive Cyclization | NaBH₄, H⁺ | Methanol | 70-85 | >95 |

| 3 | Amide Reduction | LiAlH₄ | THF | 60-75 | >95 |

| 4 | Demethylation | BBr₃ | CH₂Cl₂ | 50-65 | >90 (crude) |

Purification of this compound